2-Acetoxy-2'-iodobenzophenone
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Description
2-Acetoxy-2'-iodobenzophenone is a compound that is not directly studied in the provided papers. However, related compounds and reactions are discussed, which can provide insights into the chemical behavior and properties that might be expected for 2-acetoxy-2'-iodobenzophenone. For instance, 2-iodoxybenzoic acid (IBX) is mentioned as a reagent for dehydrogenation reactions and as a catalyst for the oxidation of alcohols . Additionally, the synthesis and properties of 2-acetoxybenzoic acid have been explored, which shares a similar acetoxy functional group .
Synthesis Analysis
The synthesis of related compounds involves the use of iodine(III) compounds, which are shown to promote C-H amination and tandem C-H amination/acetoxylation of guanidines . Although the synthesis of 2-acetoxy-2'-iodobenzophenone is not explicitly described, the methodologies involving iodine(III) reagents could potentially be adapted for its synthesis. The utility of such reagents is also demonstrated in the total synthesis of complex natural products like eudistomin U .
Molecular Structure Analysis
The molecular structure of 2-acetoxybenzoic acid has been optimized using density functional theory (DFT) methods, which could be similar to the approach needed to study 2-acetoxy-2'-iodobenzophenone . The stability of the molecule, as well as intramolecular charge transfer (ICT), can be assessed through natural bond orbital (NBO) analysis, which provides information on hyperconjugation and charge delocalization .
Chemical Reactions Analysis
The chemical reactivity of iodine(III) compounds, as seen in the selective synthesis of 2-aminobenzimidazoles, suggests that 2-acetoxy-2'-iodobenzophenone may also participate in similar C-H amination reactions . The presence of the iodine atom in the molecule could make it a suitable candidate for further functionalization through oxidative or substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-acetoxybenzoic acid have been studied using spectroscopic methods such as FT-IR and FT-Raman, as well as NMR chemical shifts calculated by the GIAO method . These techniques could be applied to 2-acetoxy-2'-iodobenzophenone to determine its vibrational spectra, electronic structure, and reactivity. The calculated HOMO and LUMO energy gap from the study of 2-acetoxybenzoic acid provides insights into the electronic properties that might be expected for 2-acetoxy-2'-iodobenzophenone .
Scientific Research Applications
2-Acetoxy-2’-iodobenzophenone is a chemical compound with the molecular formula C15H11IO3 . It’s often used in various chemical reactions due to its unique properties .
In addition, phenyliodine(III)diacetate (PIDA), a compound that shares some structural similarities with 2-Acetoxy-2’-iodobenzophenone, has been used in organic synthesis involving C-H functionalization, hetero-hetero bond formations, heterocyclic ring construction, rearrangements or migrations and miscellaneous reactions .
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Chemical Synthesis
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Antioxidant and Antibacterial Activities
- While not directly related to 2-Acetoxy-2’-iodobenzophenone, similar compounds such as 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid have been synthesized and tested for antioxidant and antibacterial activities . These compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity .
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Reference Standards
properties
IUPAC Name |
[2-(2-iodobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c1-10(17)19-14-9-5-3-7-12(14)15(18)11-6-2-4-8-13(11)16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJSOPCXCHEVSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641567 |
Source
|
Record name | 2-(2-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-2'-iodobenzophenone | |
CAS RN |
890099-22-6 |
Source
|
Record name | 2-(2-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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